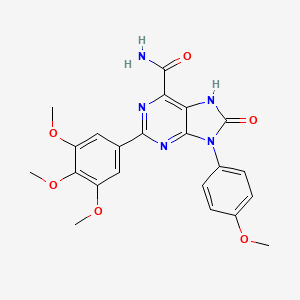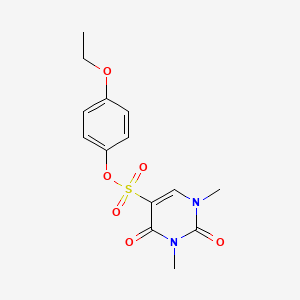
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as EFMT, is a chemical compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways such as NF-κB, MAPK, and Nrf2-ARE. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a critical role in the regulation of inflammatory and immune responses. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense and detoxification pathways.
Biochemical and Physiological Effects:
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects such as inhibition of cancer cell growth and proliferation, reduction of inflammation and oxidative stress, and protection of neurons from apoptosis. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been shown to have low toxicity and high bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
The advantages of using 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments include its high potency, low toxicity, and ease of synthesis. 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can be easily synthesized using simple and inexpensive reagents, and it can be used at low concentrations to achieve significant biological effects. The limitations of using 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments include its limited solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the study of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders, and the elucidation of its molecular mechanism of action. Further studies are also needed to evaluate the safety and efficacy of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in preclinical and clinical trials, and to optimize its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization.
科学研究应用
5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB and MAPK signaling pathways. In neurodegenerative disorder research, 5-(1-Ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to protect neurons from oxidative stress and apoptosis by activating the Nrf2-ARE signaling pathway.
属性
IUPAC Name |
5-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5S/c1-3-14-6(9)5(4(2)13-14)7-11-12-8(10)15-7/h3H2,1-2H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIDPNLSHPMCAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=NN=C(S2)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Ethoxycarbonyl)benzenesulfonamido]acetic acid](/img/structure/B2762361.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]prop-2-enamide](/img/structure/B2762363.png)
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide](/img/structure/B2762364.png)


![6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2762371.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-bromophenyl)acetamide](/img/structure/B2762373.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)


![N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2762381.png)
